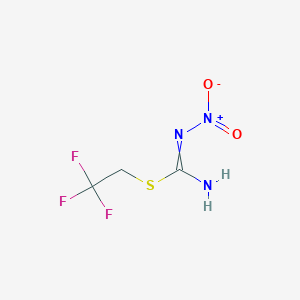![molecular formula C21H16Cl4 B12555977 2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane CAS No. 192931-19-4](/img/structure/B12555977.png)
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[221]heptane is a chemical compound known for its unique structure and properties It is a derivative of bicyclo[221]heptane, featuring two 2,6-dichlorophenyl groups attached to the 2 and 3 positions of the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a derivative of bicyclo[2.2.1]heptane, and the dienophile is a compound containing the 2,6-dichlorophenyl groups. The reaction is carried out under controlled conditions, often requiring a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, lacking the 2,6-dichlorophenyl groups.
2,3-Bis[(2,6-dichlorophenyl)methylene]bicyclo[2.2.1]heptane: A similar compound with slight structural differences.
Uniqueness
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane is unique due to the presence of the 2,6-dichlorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
192931-19-4 |
|---|---|
Molecular Formula |
C21H16Cl4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
2,3-bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H16Cl4/c22-18-3-1-4-19(23)16(18)10-14-12-7-8-13(9-12)15(14)11-17-20(24)5-2-6-21(17)25/h1-6,10-13H,7-9H2 |
InChI Key |
YAPYJBDMRGGZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=CC3=C(C=CC=C3Cl)Cl)C2=CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


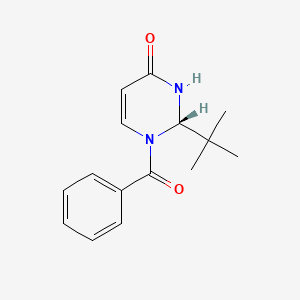
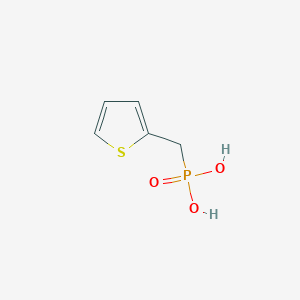
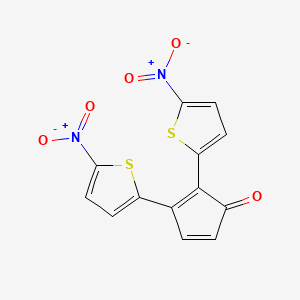
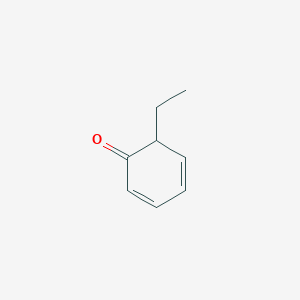
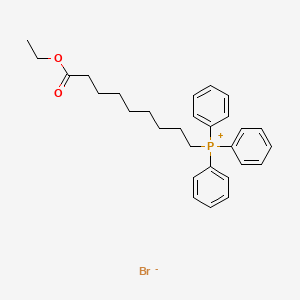
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
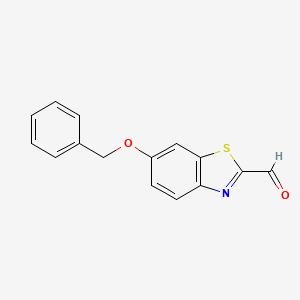
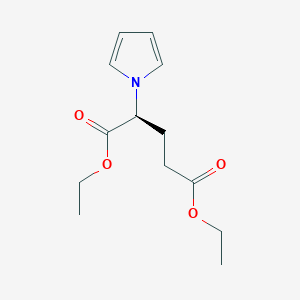
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
